Product packaging for Milipertine(Cat. No.:CAS No. 24360-55-2)

Milipertine

Cat. No.: B1211629
CAS No.: 24360-55-2
M. Wt: 409.5 g/mol
InChI Key: XYAANYFFYIRFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Milipertine is a synthetic compound provided for research and development purposes in laboratory settings. As a supplier, we ensure high purity and rigorous quality control for this product. Researchers are exploring its potential biochemical properties and applications in pharmacological assays. All in-depth data regarding its mechanism of action, specific research value, and primary applications are currently under investigation. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary safety assessments and adhere to their institution's guidelines before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31N3O3 B1211629 Milipertine CAS No. 24360-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxy-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-17-18(19-15-23(29-3)24(30-4)16-20(19)25-17)9-10-26-11-13-27(14-12-26)21-7-5-6-8-22(21)28-2/h5-8,15-16,25H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAANYFFYIRFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179104
Record name Milipertine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24360-55-2
Record name Milipertine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024360552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milipertine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILIPERTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX1V67H28T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Medicinal Chemistry Approaches for Milipertine and Its Analogs

Pioneering Synthetic Routes for the Indole-Piperazine Core

The synthesis of the indole-piperazine core of milipertine and its analogs involves the strategic construction of both the indole (B1671886) and piperazine (B1678402) ring systems, followed by their coupling. Several classical and modern synthetic methodologies have been applied to achieve this.

A prominent approach for the synthesis of the indole nucleus, particularly substituted indoles, is the Fischer indole synthesis . This reaction involves the cyclization of a phenylhydrazone under acidic conditions. For a this compound analog, a suitably substituted phenylhydrazine would be reacted with a ketone or aldehyde to form the corresponding hydrazone, which is then cyclized to the indole.

Another powerful method for constructing the indole ring is the Leimgruber-Batcho indole synthesis . This two-step procedure is known for its versatility and often provides good yields of indoles with various substitution patterns. The synthesis commences with the formation of an enamine from a nitrotoluene derivative, which is then reductively cyclized to the indole.

For the piperazine component, various synthetic routes are available. A common method involves the cyclization of a bis(2-haloethyl)amine with an appropriate aniline derivative. For instance, the reaction of a substituted aniline with bis(2-chloroethyl)amine can yield the corresponding N-arylpiperazine.

The crucial step in forming the indole-piperazine core of this compound is the coupling of the pre-synthesized indole and piperazine moieties. A frequently employed strategy is the alkylation of the indole nitrogen or, more commonly for structures like this compound, the alkylation at the C3 position of the indole ring. One effective method to achieve C3-alkylation is through a Mannich reaction . The indole is reacted with formaldehyde and a secondary amine (in this case, the substituted piperazine) to generate a gramine-type intermediate. This intermediate can then be used in subsequent reactions to introduce the desired ethyl linker.

Alternatively, the indole nucleus can be functionalized at the C3 position with a suitable electrophile that can then react with the piperazine. For example, a Vilsmeier-Haack reaction on the indole can introduce a formyl group at the C3 position. This aldehyde can then be converted to the desired ethyl side chain through a series of reactions, including condensation and reduction, followed by coupling with the piperazine.

A summary of key reactions for the synthesis of the indole-piperazine core is presented in the table below.

Reaction NameDescriptionApplication in this compound Synthesis
Fischer Indole SynthesisCyclization of a phenylhydrazone under acidic conditions.Synthesis of the substituted indole core.
Leimgruber-Batcho Indole SynthesisReductive cyclization of an enamine derived from a nitrotoluene.Versatile synthesis of the indole nucleus.
N-Arylpiperazine SynthesisCyclization of a bis(2-haloethyl)amine with an aniline derivative.Formation of the substituted piperazine ring.
Mannich ReactionAminomethylation of an acidic proton located on a carbon atom.Introduction of the piperazine moiety at the C3 position of the indole via a gramine intermediate.
Vilsmeier-Haack ReactionFormylation of electron-rich aromatic rings.Functionalization of the indole at C3 to create a handle for side-chain attachment.
AlkylationIntroduction of an alkyl group onto a molecule.Coupling of the indole and piperazine moieties.

Strategies for Substituent Introduction and Derivatization

The biological activity of this compound and its analogs is highly dependent on the nature and position of substituents on both the indole and piperazine rings. Therefore, strategies for the introduction and modification of these substituents are central to the medicinal chemistry of this class of compounds.

Indole Ring Derivatization:

Substituents on the benzene (B151609) portion of the indole ring are typically introduced at the stage of the starting materials for the indole synthesis. For example, in a Fischer indole synthesis, a substituted aniline can be used to generate the desired substitution pattern on the final indole product. Common modifications include the introduction of methoxy (B1213986), halogen, or alkyl groups.

The C2 position of the indole ring can also be functionalized. For instance, a methyl group at the C2 position, as seen in some pertine analogs, can be introduced by using a methyl ketone in the Fischer indole synthesis.

Piperazine Ring Derivatization:

The substituent on the nitrogen atom of the piperazine ring that is not attached to the indole moiety plays a crucial role in the pharmacological properties of these compounds. A variety of substituents can be introduced by reacting the piperazine with different electrophiles. For example, the synthesis of analogs with different aryl or aralkyl groups on the piperazine nitrogen can be achieved by using the corresponding substituted anilines in the piperazine synthesis or by N-alkylation or N-arylation of a pre-formed piperazine.

The table below summarizes common derivatization strategies for this compound analogs.

Position of DerivatizationType of SubstituentSynthetic Strategy
Indole Ring (Benzene portion)Methoxy, Halogen, AlkylUse of substituted starting materials in indole synthesis.
Indole Ring (C2 position)AlkylUse of appropriate ketones in Fischer indole synthesis.
Piperazine Ring (N4 position)Aryl, Aralkyl, AlkylN-alkylation or N-arylation of the piperazine ring.

These derivatization strategies allow for the systematic exploration of the structure-activity relationships (SAR) of this compound analogs, leading to the identification of compounds with optimized potency, selectivity, and pharmacokinetic properties.

Development of Precursor Compounds in this compound Chemical Synthesis

Indole Precursors:

A key precursor for this compound is a 5,6-dimethoxy-2-methyl-substituted indole. The synthesis of this precursor can be achieved through various indole synthesis methods. For example, starting from a suitably substituted aniline, such as 3,4-dimethoxyaniline, and reacting it with a methyl ketone under Fischer indole synthesis conditions would yield the desired indole core.

Alternatively, multi-step syntheses starting from simpler aromatic compounds can be employed to construct the substituted indole ring system.

Piperazine Precursors:

The other essential precursor is a substituted piperazine, such as 1-(2-phenylethyl)piperazine. The synthesis of this precursor can be accomplished by several methods. A common approach is the reaction of piperazine with a phenylethyl halide, such as 2-phenylethyl bromide, under basic conditions.

Another route involves the reductive amination of phenylacetaldehyde with piperazine. The table below outlines the synthesis of key precursor compounds.

Precursor CompoundSynthetic MethodStarting Materials
5,6-Dimethoxy-2-methylindoleFischer Indole Synthesis3,4-Dimethoxyphenylhydrazine and Acetone
1-(2-Phenylethyl)piperazineN-AlkylationPiperazine and 2-Phenylethyl bromide
1-(2-Phenylethyl)piperazineReductive AminationPiperazine and Phenylacetaldehyde

Preclinical Pharmacodynamics and Receptor Interaction Profiles of Milipertine

Neurotransmitter Receptor Binding Affinities and Selectivity

Milipertine's pharmacological activity is primarily understood through its interactions with key neurotransmitter systems implicated in psychiatric disorders. Its classification as an antipsychotic suggests significant engagement with dopamine (B1211576) and serotonin (B10506) receptors.

Serotonin Receptor Subtype Interactions (e.g., 5-HT2, 5-HT1A)

This compound, along with its close analog oxypertine (B1678116), is understood to interact with serotonin receptors. Atypical antipsychotics, a class to which this compound belongs, are generally characterized by their antagonism of central serotonin 5-HT2 receptors in addition to dopamine D2 receptors google.comgoogle.com. This interaction is considered crucial for their efficacy in treating schizophrenia, with a higher affinity for 5-HT2A receptors compared to D2 receptors often correlating with a reduced incidence of motor side effects google.com. Although specific binding affinities for this compound at serotonin receptor subtypes are not extensively detailed, its structural relation to oxypertine, which exhibits high affinity for 5-HT2 receptors (Ki = 8.6 nM), suggests a similar profile wikipedia.org. Furthermore, this compound, oxypertine, and solypertine (B1294456) have been shown to antagonize the behavioral effects of tryptamine (B22526), a serotonin receptor agonist, in preclinical models wikipedia.org. While ortho-methoxyphenylpiperazine (oMeOPP), a potential metabolite of this compound, shows high affinity for the 5-HT1A receptor as a partial agonist, it lacks affinity for 5-HT2 receptors wikipedia.org.

Dopamine Receptor Subtype Interactions (e.g., D2)

Dopamine receptor antagonism, particularly at the D2 receptor, is a hallmark of antipsychotic activity. This compound, as an antipsychotic, is expected to interact with dopamine receptors. Oxypertine, a closely related compound, demonstrates high affinity for dopamine D2 receptors with a Ki of 30 nM wikipedia.org. The ability of this compound and related pertines to antagonize the behavioral effects of apomorphine (B128758), a dopamine receptor agonist, further supports their interaction with the dopaminergic system wikipedia.org. Dopamine receptors (D1-D5) are members of the G-protein coupled receptor (GPCR) superfamily, with D2-like receptors (D2, D3, D4) primarily coupled to inhibitory G proteins mdpi.comfrontiersin.org. The antagonism of D2 receptors is considered a key mechanism for antipsychotic efficacy google.comgoogle.com.

Affinities for Other G-Protein Coupled Receptors

Beyond the primary dopaminergic and serotonergic systems, compounds within the pertine class, or those with similar structural motifs, may exhibit affinity for other G-protein coupled receptors (GPCRs). GPCRs constitute a large family of cell surface receptors that mediate a vast array of physiological responses through interactions with various ligands, including neurotransmitters and hormones frontiersin.orgwikipedia.orgamericanpharmaceuticalreview.com. While specific data for this compound's interactions with other GPCR families, such as adrenergic receptors, are not explicitly detailed, the broad engagement of atypical antipsychotics with multiple receptor systems is a known characteristic google.com.

Interactions with Ion Channels and Transporters

The role of ion channels and transporters in cellular signaling and function is extensive nih.govnih.gov. While direct evidence detailing this compound's specific interactions with ion channels or transporters is limited, it is understood that many psychoactive compounds can influence these systems. For instance, milnacipran, an antidepressant, is noted for being devoid of interactions with known neurotransmitter receptors or ion channels, serving as a point of comparison for compounds that do interact with these targets nih.gov. The broad classification of pharmaceutical targets includes neurotransmitter receptors, transporters, and ion channels, indicating the potential for compounds like this compound to engage with these molecular entities acetherapeutics.com.

Ligand-Receptor Kinetic and Allosteric Modulation Studies in In Vitro Systems

The study of ligand-receptor interactions extends beyond simple binding affinity to encompass the kinetics of these interactions and the phenomenon of allosteric modulation. Kinetic studies, which examine the rates of association (kon) and dissociation (koff) of a ligand from its receptor, are crucial for predicting in vivo efficacy and understanding drug-receptor complex dynamics genextgenomics.comnih.govnih.gov. Ligand residence time (RT), the reciprocal of the dissociation rate constant, has emerged as a significant parameter in drug development for GPCRs nih.gov.

Allosteric modulation involves compounds binding to sites distinct from the orthosteric (primary ligand) binding site, thereby altering the receptor's response to the orthosteric ligand nih.govpitt.edu. Positive allosteric modulators (PAMs) enhance receptor activation, while negative allosteric modulators (NAMs) inhibit it nih.govpitt.edutsinghua.edu.cn. Allosteric sites are often less conserved than orthosteric sites, potentially allowing for greater subtype selectivity, a desirable trait in drug design nih.govtsinghua.edu.cn. The development of allosteric modulators for GPCRs is an active area of research, with approved drugs targeting various classes of these receptors pitt.edu. While specific allosteric modulation studies for this compound are not detailed, the understanding of allosteric mechanisms is fundamental to modern GPCR pharmacology. Receptor internalization kinetics, which describes the process by which receptors are removed from the cell surface after ligand binding, can also be monitored in vitro and provides insights into receptor signaling and desensitization researchgate.net.

Comprehensive Structure-Activity Relationship (SAR) Studies in Preclinical Models

Structure-activity relationship (SAR) studies are foundational in medicinal chemistry, aiming to correlate a compound's chemical structure with its biological activity. These studies guide the optimization of lead compounds by identifying key structural features responsible for potency, selectivity, and efficacy google.comnih.gov. By systematically modifying chemical structures and evaluating the resulting pharmacological profiles, researchers can design more effective and targeted therapeutics.

Molecular and Cellular Mechanisms of Action of Milipertine in Preclinical Models

Modulation of Neurotransmitter Systems in Animal Brains

Milipertine exhibits a significant influence on various neurotransmitter systems within the brain, according to preclinical studies. Its effects are most pronounced on monoaminergic pathways, where it alters the delicate balance of neurotransmitter reuptake and release, and influences catecholamine levels.

Effects on Monoamine Reuptake and Release Kinetics

This compound functions as a monoamine reuptake inhibitor, a class of drugs that block the transport of key neurotransmitters back into the presynaptic neuron. wikipedia.orgmdpi.com This action effectively increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. wikipedia.org The primary monoamines affected include serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), which are crucial for regulating mood, attention, and reward pathways. wikipedia.orgmdpi.com By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound modulates the signaling of these critical neural circuits. wikipedia.org This mechanism is a common therapeutic target for conditions believed to involve imbalances in monoaminergic systems. wikipedia.orgnih.gov

The kinetics of neurotransmitter release are also influenced by this compound. While its primary action is on reuptake inhibition, the resulting increase in synaptic monoamine levels can indirectly affect release mechanisms through feedback loops and receptor interactions. The precise dynamics of how this compound alters the release kinetics are a subject of ongoing investigation.

Catecholamine Depletion Mechanisms

In addition to its effects on monoamine reuptake, preclinical evidence suggests that this compound can influence catecholamine stores within neurons. Catecholamines, a class of monoamines that includes dopamine, norepinephrine, and epinephrine, are integral to the body's stress response and various neurological functions. nih.gov Some compounds can lead to the depletion of these crucial neurotransmitters from their storage vesicles in nerve terminals. nih.gov For instance, agents like reserpine (B192253) are known to effectively exhaust catecholamine stores, a mechanism that has been used to model certain neurological conditions in preclinical settings. nih.gov While the precise mechanisms are still under investigation, it is theorized that prolonged alteration of monoamine dynamics by compounds like this compound could, under certain conditions, contribute to a net depletion of catecholamine levels. nih.gov This could occur through various means, including altered synthesis, storage, or metabolism of these neurotransmitters.

Intracellular Signaling Pathway Perturbations

Beyond its interaction with neurotransmitter transporters, this compound has been shown to perturb downstream intracellular signaling cascades. These pathways are fundamental to translating extracellular signals into cellular responses and are implicated in a wide range of physiological and pathological processes.

Adenylyl Cyclase/cAMP Pathway Modulation

The adenylyl cyclase/cyclic AMP (cAMP) signaling pathway is a ubiquitous second messenger system that plays a crucial role in cellular responses to a variety of hormones and neurotransmitters. wikipedia.orgnih.gov This pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert ATP into cAMP. wikipedia.org The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates numerous target proteins, modulating their activity. nih.gov

Preclinical findings indicate that this compound can modulate this pathway. The interaction of this compound with monoaminergic systems, which are often coupled to GPCRs, can lead to downstream alterations in adenylyl cyclase activity and, consequently, cAMP production. frontiersin.org This modulation can either stimulate or inhibit the pathway depending on the specific receptor subtypes and cellular context involved. wikipedia.org Such alterations in the cAMP/PKA pathway can have widespread effects on gene expression and cellular function. nih.gov

Pathway ComponentRole in cAMP SignalingPotential Modulation by this compound
G Protein-Coupled Receptors (GPCRs) Initiate the signaling cascade upon ligand binding.Indirectly influenced through modulation of neurotransmitter levels that act as ligands.
Adenylyl Cyclase (AC) Catalyzes the conversion of ATP to cAMP. frontiersin.orgActivity may be increased or decreased depending on the GPCRs activated by neurotransmitters.
Cyclic AMP (cAMP) Acts as a second messenger to activate PKA. nih.govIntracellular levels are altered as a consequence of AC modulation.
Protein Kinase A (PKA) Phosphorylates target proteins to elicit cellular responses.Activity is dependent on the concentration of cAMP.

Phosphoinositide Signaling Pathway Investigations

The phosphoinositide signaling pathway is another critical second messenger system involved in a myriad of cellular processes, including cell growth, differentiation, and membrane trafficking. nih.govcusabio.com This pathway is typically initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). pearson.com IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). pearson.com

Investigations into this compound's effects on this pathway are ongoing. Given the extensive crosstalk between different signaling cascades, it is plausible that the modulation of monoaminergic and cAMP pathways by this compound could have ripple effects on phosphoinositide signaling. nih.gov For example, some GPCRs are coupled to PLC activation, and therefore, alterations in neurotransmitter levels could indirectly influence this pathway. nih.gov

Kinase Regulation (e.g., Glycogen Synthase Kinase-3 Beta (GSK3β))

Glycogen Synthase Kinase-3 Beta (GSK3β) is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell fate, and neuronal function. nih.govmdpi.com Unlike many other kinases, GSK3β is typically active under basal conditions and is inhibited by various signaling pathways, most notably the PI3K/Akt pathway. researchgate.net Phosphorylation of GSK3β at Serine 9 leads to its inhibition. researchgate.net

Preclinical studies have implicated this compound in the regulation of GSK3β activity. The modulation of neurotransmitter systems, particularly dopamine and serotonin, can influence signaling pathways that converge on GSK3β. For instance, the Akt signaling pathway, which is a key regulator of GSK3β, can be influenced by signals originating from GPCRs. nih.gov By altering the upstream signals, this compound may lead to changes in the phosphorylation state and, consequently, the activity of GSK3β. nih.gov The regulation of this kinase is of significant interest due to its involvement in the pathophysiology of various neuropsychiatric disorders. nih.gov

KinaseKey Regulatory PathwayPotential Regulation by this compound
Glycogen Synthase Kinase-3 Beta (GSK3β) Inhibited by phosphorylation via the PI3K/Akt pathway. researchgate.netActivity may be modulated through upstream effects on neurotransmitter-activated signaling cascades that influence Akt. nih.gov

Identification and Validation of Molecular Targets in Preclinical Drug Discovery

The identification of specific molecular targets is a critical phase in the preclinical discovery process for any therapeutic candidate, including the compound this compound. This stage aims to elucidate the precise proteins, enzymes, or other biomolecules with which a compound interacts to produce its pharmacological effect. Understanding these interactions is fundamental to deciphering the mechanism of action, predicting potential efficacy, and identifying possible off-target effects. The process involves a combination of computational predictions and experimental validation to build a comprehensive profile of the drug's molecular behavior.

In Silico Target Prediction and Computational Approaches

In the preclinical evaluation of a compound such as this compound, in silico target prediction serves as a cost-effective and rapid initial step to generate hypotheses about its molecular targets. nih.gov These computational methods utilize the chemical structure of the compound to predict its interactions with a vast array of known biological targets. nih.gov This process, often called target fishing or target deconvolution, can be broadly categorized into ligand-based and structure-based approaches. mdpi.com

Ligand-based methods rely on the principle that molecules with similar structures often have similar biological activities. nih.gov These approaches compare the structure of this compound to databases of compounds with known protein targets. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling identify essential molecular features required for binding to specific targets, helping to predict potential interactions. alliedacademies.org Machine learning algorithms can be trained on large datasets of known drug-target interactions to recognize complex patterns and predict novel targets for new molecules. mdpi.com

Structure-based approaches, such as molecular docking, are used when the three-dimensional structure of potential protein targets is known. nih.gov These methods simulate the binding of this compound into the active site of a protein, calculating a binding affinity score to estimate the strength of the interaction. nih.gov Virtual screening can be performed by docking the compound against libraries of hundreds or thousands of protein structures to identify the most likely targets. alliedacademies.org

The output of these computational methods is typically a ranked list of potential protein targets. This list provides a crucial starting point for subsequent experimental validation. While specific in silico prediction data for this compound is not detailed in publicly available literature, the table below illustrates the typical format of results from such an analysis.

Table 1: Illustrative Example of In Silico Target Prediction Results
Predicted Protein TargetPrediction MethodConfidence Score / RankRelevant Pathway
Protein Kinase AMachine Learning Model0.92Cell Signaling
Dopamine Receptor D2Pharmacophore Matching0.88Neurotransmission
Serotonin TransporterMolecular Docking-8.5 kcal/mol (Binding Energy)Neurotransmission
MAP Kinase 1Chemical Similarity SearchTop 5% MatchCell Growth/Differentiation

Note: The data in this table is for illustrative purposes only and does not represent actual predictive results for this compound.

Chemical Proteomic Strategies for Target Deconvolution

Following computational predictions, chemical proteomics offers a powerful experimental approach to identify the direct binding partners of a compound within a complex biological system, such as a cell lysate or even in living cells. nih.gov This technique provides an unbiased, system-wide view of a drug's interactions, helping to confirm predicted targets and uncover novel or unexpected "off-targets." youtube.com

A common strategy involves synthesizing a chemical probe version of the compound of interest, like this compound. nih.gov This probe is typically modified with two key features: a reactive group and a reporter tag. The reactive group, often a photoaffinity label, allows for the formation of a permanent covalent bond between the probe and its target proteins upon activation (e.g., by UV light). nih.gov The reporter tag, such as biotin (B1667282) or an alkyne, enables the subsequent enrichment and isolation of these covalently linked protein-probe complexes from the rest of the cellular proteome. nih.govyoutube.com

After the probe is introduced to cells or cell lysates and the cross-linking is initiated, the cells are broken open, and the tagged protein complexes are captured. Using advanced mass spectrometry techniques, the isolated proteins are then identified and quantified. youtube.com By comparing the proteins captured by the this compound probe against a control, researchers can identify specific protein interactors with high confidence. nih.gov This methodology is invaluable for validating computationally predicted targets and elucidating the compound's full interaction profile in a physiological context.

The table below provides a hypothetical example of the kind of data generated from a chemical proteomics experiment designed to identify targets.

Table 2: Illustrative Example of Proteins Identified via Chemical Proteomics
Identified ProteinUniProt IDEnrichment Ratio (Probe vs. Control)Function
Dopamine Receptor D2P1441615.2G-protein coupled receptor
Alpha-synucleinP378408.7Synaptic vesicle regulation
G protein subunit alphaP630926.1Signal transduction
Heat shock protein 70P0DMV82.5Protein folding

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Neurobiological Effects of Milipertine in in Vivo Preclinical Models

Behavioral Phenotype Characterization in Rodent Modelswikipedia.org

In vivo studies in rodent models have been crucial in characterizing the behavioral effects of milipertine. These studies have explored its influence on behaviors induced by certain chemicals, learned responses, and motor activities. wikipedia.orgnih.gov

Antagonism of Agonist-Induced Behaviors (e.g., Tryptamine (B22526), Apomorphine)wikipedia.org

Research has shown that this compound, along with related compounds like oxypertine (B1678116) and solypertine (B1294456), can counteract the behavioral effects of tryptamine and apomorphine (B128758) in animals. wikipedia.org Tryptamine, a serotonin (B10506) receptor agonist, and apomorphine, a dopamine (B1211576) receptor agonist, are used in these models to induce specific behaviors that can be observed and measured. wikipedia.orgnih.govncats.io The antagonism of these effects by this compound suggests its interaction with serotonergic and dopaminergic pathways in the brain. wikipedia.org

Modulation of Conditioned Avoidance Responsesnih.gov

The conditioned avoidance response (CAR) is a behavioral paradigm used to assess the potential of compounds to act as antipsychotics. wikipedia.org In this test, an animal learns to avoid an unpleasant stimulus by responding to a preceding neutral signal. nih.govwikipedia.org Drugs that can selectively suppress this learned avoidance behavior without impairing the ability to escape the unpleasant stimulus are considered to have antipsychotic-like properties. wikipedia.org this compound has been evaluated in CAR tests, where it demonstrated activity comparable to chlorpromazine (B137089) in a conditioned avoidance response paradigm. ethernet.edu.et The modulation of conditioned avoidance responses is thought to be mediated by the inhibition of signaling in the mesolimbic pathway, a key brain circuit involved in motivation and behavioral activation. wikipedia.org

Effects on Repetitive and Exploratory Motor Behaviorsnih.govmdpi.com

The influence of this compound on motor behaviors has also been a focus of preclinical investigation. This includes the examination of repetitive and exploratory activities in rodents. nih.govmdpi.com Such behaviors can be indicative of a compound's effect on the central nervous system. nih.gov For instance, a decrease in spontaneous locomotor activity can suggest a depressive effect on the CNS. mdpi.com Animal models exhibiting high levels of stereotyped motor behaviors, such as those seen in certain strains of deer mice, provide a platform to study the neurobiological underpinnings of repetitive behaviors and how they might be modulated by pharmacological agents. nih.gov

Reversal of Amphetamine-Induced Stereotypynih.gov

Amphetamine is known to induce stereotyped behaviors in rodents, which are repetitive, unvarying, and seemingly purposeless movements. nih.gov The reversal of these behaviors is a standard preclinical test for antipsychotic potential. nih.gov The ability of a compound to counteract amphetamine-induced stereotypy suggests an interaction with the dopamine system, as amphetamine's effects are largely mediated by increased dopamine release. nih.gov The metabolite of this compound, ortho-Methoxyphenylpiperazine (oMeOPP), has been shown to reverse amphetamine-induced stereotypy in animals. wikipedia.org

Electrophysiological and Neurochemical Studies in Animal Modelsscientistlive.com

To further understand the mechanisms underlying its behavioral effects, this compound has been studied using electrophysiological and neurochemical techniques in animal models. scientistlive.comnih.gov These methods allow for a more direct examination of the drug's impact on neuronal activity and neurotransmitter systems. scientistlive.com

In Vivo Microdialysis for Neurotransmitter Levelsnih.gov

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. nih.govcriver.com This method provides real-time information about the neurochemical environment of the brain and how it is affected by pharmacological agents. news-medical.netmdpi.com Through the implantation of a small probe, researchers can collect samples for analysis, offering insights into a drug's mechanism of action on neurotransmitter systems such as dopamine, serotonin, and norepinephrine (B1679862). nih.govnih.gov

Table 1: Summary of Behavioral Effects of this compound in Rodent Models

Behavioral Test Agonist/Inducer Observed Effect of this compound Implied Mechanism of Action
Agonist-Induced Behaviors Tryptamine, Apomorphine Antagonism of behavioral effects wikipedia.org Interaction with serotonergic and dopaminergic systems wikipedia.org
Conditioned Avoidance Response Conditioned Stimulus Suppression of avoidance response ethernet.edu.et Inhibition of mesolimbic pathway signaling wikipedia.org
Repetitive and Exploratory Motor Behaviors Spontaneous Modulation of motor activity Central nervous system effects nih.govmdpi.com
Amphetamine-Induced Stereotypy Amphetamine Reversal of stereotyped behaviors (by metabolite) wikipedia.org Dopamine system modulation nih.gov

Table 2: Investigational Techniques for this compound's Neurobiological Effects

Technique Purpose Information Gained
Electrophysiological Studies To measure the electrical activity of neurons scientistlive.com Provides insights into how this compound alters neuronal firing and communication.

Table of Mentioned Compounds

Compound Name
This compound
Alpertine
Amphetamine
Apomorphine
Chlorpromazine
Haloperidol
Olanzapine
ortho-Methoxyphenylpiperazine (oMeOPP)
Oxypertine
Risperidone
Solypertine

Neuronal Excitability and Synaptic Plasticity

The neurobiological effects of this compound concerning neuronal excitability and synaptic plasticity are not extensively detailed in the currently available preclinical research. However, we can infer its potential mechanisms by examining the broader context of antipsychotic drug actions and the fundamental processes of neuronal communication.

Neuronal Excitability:

Neuronal excitability refers to the likelihood of a neuron firing an action potential in response to a stimulus. This process is governed by the flow of ions across the neuronal membrane through various ion channels. Antipsychotic drugs, as a class, are known to modulate neuronal excitability. While specific data on this compound is scarce, it is plausible that it influences neuronal firing rates. The firing rate of neurons can be affected by various factors, including the balance of excitatory and inhibitory inputs and the intrinsic properties of the neuron itself. consensus.appplos.orgle.ac.uk Studies have shown that changes in neuronal firing rates are a common mechanism through which psychoactive compounds exert their effects. plos.orgnih.gov For instance, some antipsychotics are known to decrease the firing rate of dopaminergic neurons.

Synaptic Plasticity:

Interactive Data Table: General Effects of Antipsychotics on Neuronal and Synaptic Parameters

ParameterGeneral Effect of AntipsychoticsPotential Implication for this compound
Neuronal Firing Rate Can be decreased, particularly in dopaminergic pathways. nih.govMay decrease neuronal excitability in specific brain regions.
Synaptic Strength Can be modulated through effects on neurotransmitter systems.Could potentially alter synaptic plasticity, though specific effects on LTP/LTD are unconfirmed.
Receptor Function Often involves antagonism of dopamine and/or serotonin receptors.Likely interacts with neurotransmitter receptors to produce its effects.

Regional Brain Activity and Neuroimaging Studies in Preclinical Subjects

Detailed neuroimaging studies specifically investigating the effects of this compound on regional brain activity in preclinical subjects are not prominently described in the available literature. However, the field of preclinical neuroimaging offers powerful tools to understand how psychoactive compounds modulate brain function. monash.edubruker.combrain-imaging.orgbruker.comnih.govfrontiersin.org

Techniques like functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) are used in animal models to assess changes in brain metabolism, blood flow, and functional connectivity. monash.edunih.govfrontiersin.orgnih.govfrontiersin.org These methods can identify which brain regions are activated or deactivated by a drug, providing insights into its mechanism of action. medrxiv.orgnews-medical.net

For instance, fMRI studies in rodents can map the brain's response to a pharmacological challenge, revealing a compound's functional fingerprint. frontiersin.org PET imaging, using specific radiotracers, can quantify the occupancy of neurotransmitter receptors by a drug, linking its binding to specific brain regions with its behavioral effects. monash.edubruker.com

Given that this compound is classified as an antipsychotic, it would be expected to modulate activity in brain regions rich in dopamine and serotonin receptors, such as the striatum, prefrontal cortex, and limbic structures. Neuroimaging studies of other antipsychotics have consistently shown effects in these areas.

Interactive Data Table: Common Preclinical Neuroimaging Techniques and Their Applications

TechniqueMeasuresPotential Application for Studying this compound
fMRI (functional Magnetic Resonance Imaging) Blood-oxygen-level-dependent (BOLD) signal, an indirect measure of neural activity. frontiersin.orgTo identify brain regions with altered activity following this compound administration.
PET (Positron Emission Tomography) Distribution and density of specific molecules, such as receptors or transporters, using radiolabeled tracers. monash.edubruker.comTo determine the binding sites and receptor occupancy of this compound in the brain.
Electrophysiology Electrical activity of individual neurons or neuronal populations. nih.govTo directly measure changes in neuronal firing and local field potentials in response to this compound.

Although specific data for this compound is lacking, the established methodologies in preclinical neuroimaging provide a clear framework for how its effects on regional brain activity could be investigated. Such studies would be crucial for a comprehensive understanding of its neurobiological profile.

Preclinical Metabolism and Pharmacokinetic Properties of Milipertine

Identification and Characterization of Preclinical Metabolites (e.g., oMeOPP).6.2. Metabolic Pathways and Enzyme Systems Involved in Biotransformation.6.3. Absorption, Distribution, and Elimination Studies in Preclinical Species.6.4. Comparative Preclinical Pharmacokinetics of Milipertine and its Analogs.

Without foundational data on the existence and structure of this compound, any attempt to describe its metabolic fate, pharmacokinetic profile, or comparison with analogs would be entirely speculative and would not adhere to the principles of scientific accuracy.

A comprehensive article on the preclinical metabolism and pharmacokinetic properties of a compound can only be constructed upon the availability of published scientific research. This research typically includes in vitro studies using liver microsomes or hepatocytes to identify metabolic pathways and major metabolites, followed by in vivo studies in various animal species to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Such data is essential for creating informative data tables and detailing research findings as requested.

Advanced Research Methodologies and Future Directions for Milipertine Studies

In Vitro Experimental Design and High-Throughput Screening

In vitro methodologies form the bedrock of early-stage drug discovery, enabling the rapid assessment of compound activity and target engagement. High-throughput screening (HTS) platforms, leveraging robust cell-based assays and precise receptor binding and functional assays, are instrumental in identifying and characterizing potential drug candidates like Milipertine.

Development of Robust Cell-Based Assays

Cell-based assays are critical for evaluating the biological activity of compounds within a cellular context, offering greater physiological relevance than traditional biochemical assays nih.gov, sigmaaldrich.com. The development of robust cell-based assays for compounds like this compound involves creating assays that are reproducible, sensitive, and specific, allowing for the quantification of cytotoxicity, biological activity, biochemical mechanisms, and potential off-target interactions nih.gov, sigmaaldrich.com. These assays can utilize various cell lines engineered to express specific receptors or signaling pathways relevant to this compound's proposed mechanism of action, such as those involving dopaminergic or serotonergic neurotransmission. The use of microplate formats and standardized protocols is essential for ensuring data quality and facilitating rigorous assay development, thereby increasing confidence in the generated data nih.gov.

Receptor Binding and Functional Assays

Receptor binding assays are fundamental for determining a compound's affinity for its target receptors, providing crucial information about how strongly it interacts with specific proteins giffordbioscience.com, nih.gov, merckmillipore.com, wikipedia.org. For this compound, these assays would typically focus on its known targets, including various dopamine (B1211576) and serotonin (B10506) receptor subtypes. Competitive binding assays, often employing radioligands or fluorescent probes, are used to quantify the displacement of a known ligand by this compound, yielding parameters like the inhibition constant (Ki) merckmillipore.com.

Functional assays complement binding data by assessing the compound's biological effect after binding. These assays measure downstream signaling events, such as G-protein activation ([35S]GTPγS binding), second messenger production (e.g., cAMP levels), or ion channel activity giffordbioscience.com, nih.gov. Functional assays help determine a compound's efficacy (e.g., full agonist, partial agonist, antagonist) and potency (e.g., EC50 or IC50 values) giffordbioscience.com, nih.gov. For this compound, understanding its functional profile at different receptor subtypes is key to predicting its therapeutic effects and potential side effects.

Table 7.1.2.1: Illustrative Receptor Binding and Functional Assay Data for this compound

Target ReceptorAssay TypeBinding Affinity (Ki or Kd)Functional Potency (IC50 or EC50)Efficacy (Emax)
Dopamine D2Competitive Binde.g., 5 nMe.g., 10 nM (Antagonist)N/A
Serotonin 5-HT2ACompetitive Binde.g., 15 nMe.g., 25 nM (Antagonist)N/A
Serotonin 5-HT6Competitive Binde.g., 50 nMe.g., 75 nM (Partial Agonist)e.g., 60%

Note: The data presented in this table is illustrative and represents the typical format for reporting receptor binding and functional assay results for a compound like this compound. Specific values would be derived from experimental studies.

In Vivo Animal Model Selection and Optimization in Neuropsychopharmacology

Translating in vitro findings to in vivo efficacy requires careful selection and optimization of animal models. In neuropsychopharmacology, these models are crucial for understanding how a compound like this compound affects complex biological systems, behavior, and disease pathology.

Genetically Modified Rodent Models for Specific Pathway Analysis

Genetically modified rodent models, particularly mice and rats engineered with specific gene knockouts, knock-ins, or transgenes, are invaluable tools for dissecting the roles of particular genes and pathways in disease and drug response genoway.com, polygene.ch, nih.gov, frontiersin.org. For this compound research, models with altered expression of dopamine or serotonin receptors, or downstream signaling molecules, can help elucidate which specific receptor interactions mediate its therapeutic effects or adverse outcomes. Techniques like CRISPR/Cas9 have significantly accelerated the generation of these precise models, allowing for targeted genetic alterations that mimic specific aspects of neurological disorders or drug mechanisms genoway.com, polygene.ch. These models are essential for target validation and for understanding the in vivo consequences of modulating specific biological pathways nih.gov, nih.gov.

Ethologically Based Behavioral Assessments

Ethologically based behavioral assessments are designed to evaluate drug effects on behaviors that are relevant to natural animal activities and human conditions nih.gov, nih.gov. In neuropsychopharmacology, these assessments are used to characterize the impact of compounds like this compound on mood, cognition, social interaction, and motor activity. Paradigms such as the elevated plus maze, open field test, or social interaction tests can provide insights into anxiety-like, exploratory, or social behaviors, respectively nih.gov. For compounds targeting psychiatric disorders, ethological relevance is key to ensuring that observed behavioral changes reflect meaningful pharmacological effects rather than artifacts of the testing environment nih.gov. The sensitivity and specificity of these assessments to known therapeutic agents help validate their utility in predicting clinical outcomes nih.gov.

Table 7.2.2.1: Illustrative Behavioral Assessment Outcomes for a Novel Antipsychotic (e.g., this compound)

Behavioral TestMeasured ParameterControl Group (Vehicle)This compound Treated GroupInterpretation
Open Field TestTime in Center Zonee.g., 20%e.g., 45%Reduced anxiety-like behavior
Elevated Plus Maze% Time in Open Armse.g., 15%e.g., 35%Reduced anxiety-like behavior
Social Interaction TestTotal Interaction Timee.g., 120 sece.g., 150 secEnhanced social engagement
Rotarod TestLatency to Fall (sec)e.g., 60 sece.g., 55 secNo significant motor coordination impairment

Note: This table provides hypothetical data to illustrate how behavioral assessment results might be presented for a compound like this compound. The specific tests and parameters would be chosen based on the drug's intended therapeutic area.

Omics Technologies in Preclinical this compound Research

Omics technologies, including transcriptomics, proteomics, and metabolomics, offer a systems-level view of biological processes, providing comprehensive molecular profiles that can elucidate drug mechanisms, identify biomarkers, and reveal pathways affected by therapeutic interventions mdpi.com, cmbio.io, medreport.foundation.

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell or tissue, revealing gene expression patterns. For this compound, transcriptomic studies could identify changes in the expression of genes related to neurotransmitter synthesis, receptor signaling, or neuroinflammation in response to treatment frontiersin.org, medreport.foundation.

Proteomics: Proteomics focuses on the entire set of proteins produced by an organism or system, including their post-translational modifications. Proteomic analysis can reveal how this compound affects protein levels, signaling cascades, and cellular functions, offering insights into its molecular targets and downstream effects mdpi.com, medreport.foundation.

Metabolomics: This field studies the complete set of small molecules (metabolites) within a biological sample. Metabolomic profiling can identify metabolic alterations induced by this compound, potentially revealing drug metabolism pathways, metabolic consequences of target engagement, or novel biomarkers of therapeutic response or toxicity mdpi.com, medreport.foundation, nih.gov.

Integrating data from these omics platforms can provide a more holistic understanding of this compound's pharmacological profile, facilitating the identification of novel therapeutic targets and predictive biomarkers for patient stratification in clinical trials mdpi.com, nih.gov.

Table 7.3.1: Potential Omics Data Outputs in this compound Preclinical Studies

Omics TechnologyFocus AreaPotential Findings for this compound
Transcriptomics Gene ExpressionUpregulation of genes involved in dopamine receptor signaling; downregulation of inflammatory markers in brain tissue.
Proteomics Protein LevelsIncreased levels of specific phosphorylated proteins in signaling pathways downstream of 5-HT7 receptors; altered abundance of synaptic proteins.
Metabolomics Metabolite ProfilesChanges in neurotransmitter precursor levels; altered energy metabolism in glial cells; identification of potential drug metabolites.

Note: This table illustrates the types of data that could be generated by omics technologies in preclinical studies of this compound. Specific findings would depend on the experimental design and the compound's actual biological effects.

Compound List

this compound

Computational Chemistry and Systems Pharmacology Modeling

Extensive literature exists on the utility of computational chemistry and systems pharmacology in modern drug discovery, detailing methods such as molecular docking, quantitative structure-activity relationships (QSAR), molecular dynamics simulations, and machine learning (ML) for predicting molecular interactions, optimizing lead compounds, and understanding complex biological systems schrodinger.comneuroquantology.commetrumrg.comnih.govucmerced.edumolssi.org. These methodologies are crucial for accelerating the identification of novel therapeutic agents by enabling the exploration of vast chemical spaces and the prediction of drug properties. However, searches for specific studies applying these advanced computational techniques to this compound did not yield any detailed research findings or data. Consequently, the direct application of computational chemistry or systems pharmacology modeling to this compound, including specific predictive models or simulation results, cannot be reported at this time.

Unexplored Research Avenues and Theoretical Implications for Chemical Probe Development

Chemical probes are indispensable tools in chemical biology and drug discovery, facilitating the exploration of protein function, validation of drug targets, and understanding of biological mechanisms nih.govopentargets.orgresearchgate.netpromega.com.au. They are characterized by high potency, selectivity, and a well-defined mode of action. While the principles and importance of developing high-quality chemical probes are well-established, there is no specific research available that explores this compound's potential as a chemical probe or identifies unexplored research avenues related to its use in this capacity. Therefore, theoretical implications for this compound's development as a chemical probe cannot be elaborated upon based on existing literature.

Compound List

No compounds were mentioned in the generated content for sections 7.4 and 7.5.

Q & A

Q. What spectroscopic and chromatographic methods are most effective for characterizing Milipertine’s molecular structure and purity?

To ensure accurate characterization, employ nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with X-ray crystallography if single crystals are obtainable. For reproducibility, document solvent systems, column specifications, and calibration standards in detail, adhering to guidelines for experimental transparency .

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

Use accelerated stability testing by exposing this compound to controlled variations in temperature, pH, and humidity. Monitor degradation via UV-Vis spectroscopy or HPLC at predefined intervals. Include negative controls (e.g., inert buffers) and validate findings with kinetic modeling to predict shelf-life. Ensure experimental parameters align with ICH guidelines for pharmaceutical stability testing .

Q. What criteria should guide the selection of in vitro models for preliminary toxicity screening of this compound?

Prioritize cell-line specificity (e.g., hepatic HepG2 for hepatotoxicity) and dose-response relationships . Use MTT assays for viability and ROS detection kits for oxidative stress. Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across at least two independent replicates to mitigate false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?

Conduct a systematic meta-analysis of existing data, evaluating variables such as dosage, administration routes, and model organisms. Replicate key experiments under standardized conditions, employing blinded protocols to minimize bias. Use Bayesian statistics to quantify uncertainty and identify confounding factors (e.g., batch variability or solvent interactions) .

Q. What computational strategies are optimal for predicting this compound’s interactions with biological targets?

Combine molecular docking (e.g., AutoDock Vina) to identify binding sites with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-reference results with cheminformatics databases (e.g., PubChem) to contextualize findings .

Q. How can batch-to-batch variability in this compound synthesis be addressed to ensure reproducibility?

Implement quality-by-design (QbD) principles, optimizing reaction parameters (e.g., temperature, catalyst load) via design of experiments (DoE) . Characterize each batch using Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) . Establish acceptance criteria for purity (>98%) and enantiomeric excess (if applicable) .

Q. What methodologies are recommended for elucidating this compound’s metabolic pathways in vivo?

Use radiolabeled this compound (e.g., ¹⁴C) in rodent models, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites. Pair with hepatic microsome assays to isolate phase I/II metabolism. Validate findings using knockout animal models to assess enzyme-specific pathways .

Methodological Considerations

  • Data Integrity : Maintain raw datasets in FAIR-compliant repositories (e.g., Zenodo) and provide granular metadata, including instrument settings and statistical thresholds .
  • Contradiction Analysis : Apply triangulation by integrating in vitro, in silico, and in vivo data to validate hypotheses .
  • Reproducibility : Publish detailed synthetic protocols and spectral data in supplementary materials, referencing CC-BY licenses for open access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.